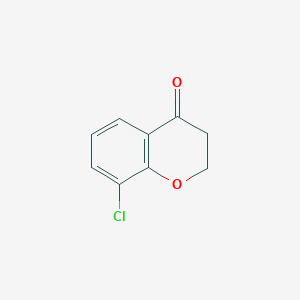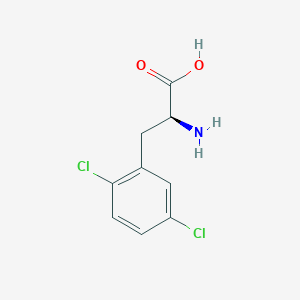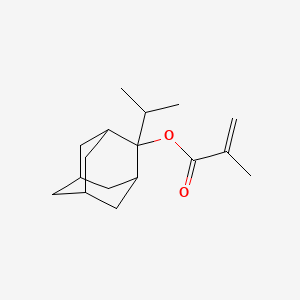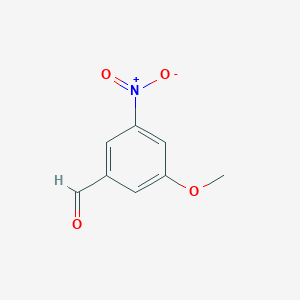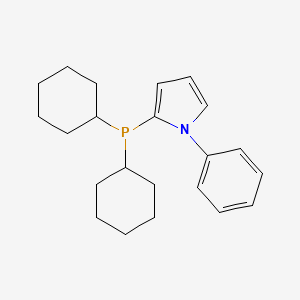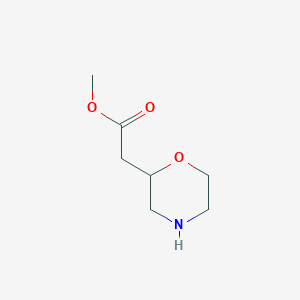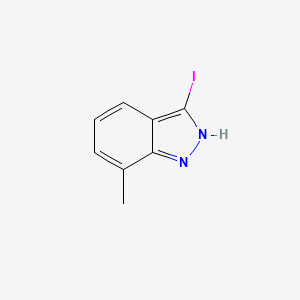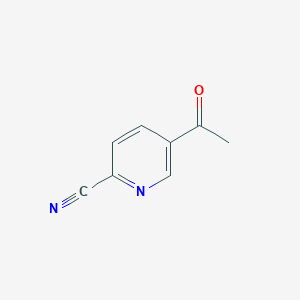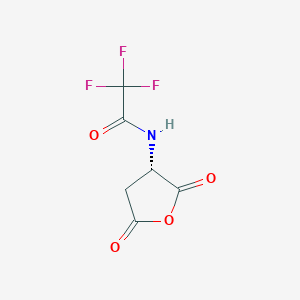
4-Butyl-4-methylmorpholin-4-ium bromide
Vue d'ensemble
Description
4-Butyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt that belongs to the class of morpholinium-based ionic liquids. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butyl-4-methylmorpholin-4-ium bromide can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N-methylmorpholine with 1-bromobutane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N-Methylmorpholine+1-Bromobutane→N-Butyl-N-methylmorpholinium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants to the desired product. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Complexation: It can form complexes with various metal ions, which is useful in applications such as catalysis and electrochemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include N-methylmorpholine and 1-bromobutane, with solvents like acetonitrile or ethanol.
Complexation: Metal salts such as zinc bromide or copper bromide are used to form complexes with this compound.
Major Products
Nucleophilic Substitution: The major product is this compound.
Complexation: The major products are metal complexes, such as zinc-4-Butyl-4-methylmorpholin-4-ium bromide complex.
Applications De Recherche Scientifique
4-Butyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium bromide primarily involves its ability to form stable complexes with various metal ions. This complexation ability is due to the presence of the morpholinium ring, which provides a suitable environment for metal ion coordination. The molecular targets and pathways involved include:
Metal Ion Coordination: The nitrogen atom in the morpholinium ring coordinates with metal ions, forming stable complexes.
Electrochemical Stability: The compound exhibits high electrochemical stability, making it suitable for use in electrochemical applications.
Comparaison Avec Des Composés Similaires
4-Butyl-4-methylmorpholin-4-ium bromide can be compared with other similar compounds, such as:
- N-Ethyl-N-methylmorpholinium bromide
- N-Octyl-N-methylmorpholinium bromide
- N-Dodecyl-N-methylmorpholinium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and complexation ability, making it more versatile in various applications compared to its counterparts .
Propriétés
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIRJDUZYOROE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519790 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75174-77-5 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

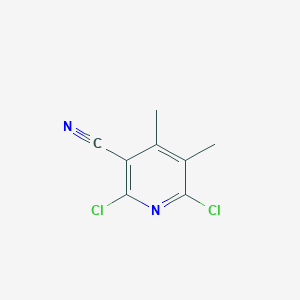
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
